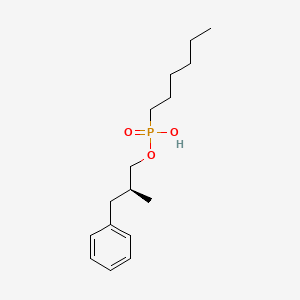
Hexylphosphonic acid (S)-2-methyl-3-phenylpropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a member of the NaZn13-type compounds, specifically La(Fe,Al)13, which exhibits abnormal thermal expansion properties . This compound is known for its pronounced negative thermal expansion or zero thermal expansion behavior, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AAL-13 involves the combination of lanthanum, iron, and aluminum in specific proportions. The cubic NaZn13-type La(Fe,Al)13 compounds are synthesized through a solid-state reaction method. The starting materials, typically lanthanum oxide, iron powder, and aluminum powder, are mixed in stoichiometric ratios and subjected to high-temperature treatment in a vacuum or inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of AAL-13 can be scaled up using similar solid-state reaction methods. The process involves the use of large-scale furnaces and precise control of temperature and atmosphere to ensure the purity and consistency of the final product. The optimization of the proportion of iron and aluminum is crucial to achieve the desired thermal expansion properties .
Analyse Des Réactions Chimiques
Types of Reactions
AAL-13 undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, AAL-13 forms a protective layer of aluminum oxide, which prevents further oxidation.
Substitution: The compound can undergo substitution reactions where one of the metal components is replaced by another metal, altering its properties.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts or other metal-containing compounds in a suitable solvent.
Major Products Formed
Oxidation: Aluminum oxide, lanthanum oxide, and iron oxide.
Reduction: Elemental lanthanum, iron, and aluminum.
Substitution: Modified NaZn13-type compounds with different metal compositions.
Applications De Recherche Scientifique
AAL-13 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of AAL-13 is primarily related to its thermal expansion properties. The compound exhibits negative thermal expansion due to the magnetovolume effect, where the volume of the material changes in response to magnetic field variations . This effect is influenced by the proportion of iron and aluminum in the compound, which can be optimized to achieve the desired thermal behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
La(Fe,Co,Al)13: Similar to AAL-13 but with cobalt substitution, which also exhibits controllable negative thermal expansion.
La(Fe,Si)13: Another similar compound with silicon substitution, known for its magnetic properties.
Uniqueness of AAL-13
AAL-13 is unique due to its pronounced negative thermal expansion and the ability to optimize its thermal properties by adjusting the proportion of iron and aluminum. This makes it particularly valuable for applications requiring precise control of thermal expansion .
Propriétés
Formule moléculaire |
C16H27O3P |
|---|---|
Poids moléculaire |
298.36 g/mol |
Nom IUPAC |
hexyl-[(2S)-2-methyl-3-phenylpropoxy]phosphinic acid |
InChI |
InChI=1S/C16H27O3P/c1-3-4-5-9-12-20(17,18)19-14-15(2)13-16-10-7-6-8-11-16/h6-8,10-11,15H,3-5,9,12-14H2,1-2H3,(H,17,18)/t15-/m0/s1 |
Clé InChI |
MMTDYBZZRYOMFD-HNNXBMFYSA-N |
SMILES isomérique |
CCCCCCP(=O)(O)OC[C@@H](C)CC1=CC=CC=C1 |
SMILES canonique |
CCCCCCP(=O)(O)OCC(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



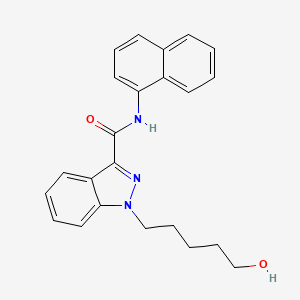
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)
![(3S,5R,6R,8R,9R,10R,12R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B10779588.png)
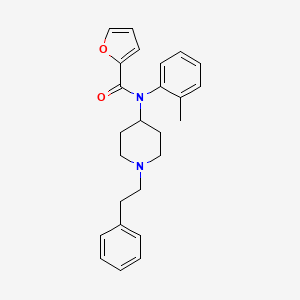
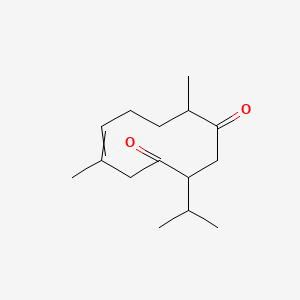
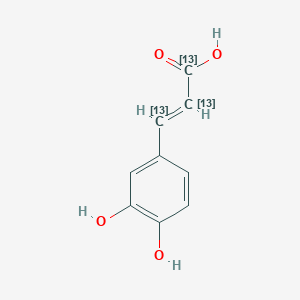

![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)


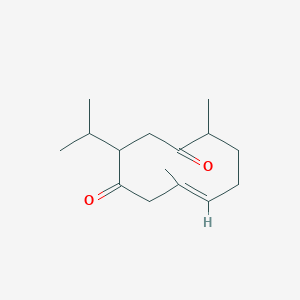
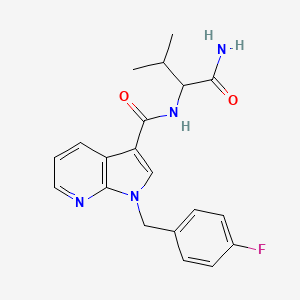
![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)
![d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)